A Technical Guide to CAY10465: A Potent and Selective Aryl Hydrocarbon Receptor Agonist
A Technical Guide to CAY10465: A Potent and Selective Aryl Hydrocarbon Receptor Agonist
Prepared by a Senior Application Scientist
This guide provides an in-depth technical overview of CAY10465, a critical research tool. We will delve into its core mechanism of action, physicochemical properties, and practical applications in experimental settings. This document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of this compound.
While the landscape of cellular signaling research is vast, with significant interest in pathways like the prostaglandin E2 (PGE2) EP2 receptor, it is crucial to establish the correct molecular target for any given compound. CAY10465 is definitively characterized as a potent and selective agonist of the Aryl Hydrocarbon Receptor (AhR), not a modulator of the EP2 pathway.[1][2][3][4] This guide will proceed with a detailed exploration of its function in that context.
CAY10465: Physicochemical Profile
Precise characterization is the foundation of reproducible science. CAY10465 is a resveratrol-based analog designed for high-affinity binding to the Aryl Hydrocarbon Receptor.[3] Its key properties are summarized below.
| Property | Value | Source |
| Formal Name | 1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene | [3] |
| CAS Number | 688348-33-6 | [1][3] |
| Molecular Formula | C₁₅H₉Cl₂F₃ | [3] |
| Formula Weight | 317.1 g/mol | [3] |
| Purity | ≥98% | [3] |
| Formulation | A crystalline solid | [3] |
| Solubility | DMSO: ≥30 mg/mLDMF: 30 mg/mLEthanol: 20 mg/mL | [3] |
Note: Hygroscopic solvents like DMSO can absorb moisture, which may reduce the solubility of the compound. It is recommended to use freshly opened solvents for stock solution preparation.[1][2]
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The primary mechanism of action for CAY10465 is the activation of the Aryl Hydrocarbon Receptor (AhR).[1][3][4] AhR is a ligand-activated transcription factor that plays a central role in sensing and metabolizing foreign chemicals (xenobiotics).[3] Its ligands are diverse and include environmental toxins like dioxin as well as endogenous molecules.[3]
The Activation Cascade:
-
Ligand Binding: In its inactive state, AhR resides in the cytoplasm as part of a protein complex. CAY10465, as a potent agonist with a high affinity (Ki = 0.2 nM), diffuses across the cell membrane and binds to the AhR protein.[1][3][4]
-
Conformational Change & Translocation: This binding event induces a conformational change, causing the release of chaperone proteins and exposing a nuclear localization signal. The activated AhR-ligand complex then translocates from the cytoplasm into the nucleus.
-
Dimerization: Inside the nucleus, the AhR complex dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) protein.
-
DNA Binding & Gene Transcription: This newly formed AhR-ARNT heterodimer functions as a transcription factor. It binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.
-
Target Gene Expression: Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.
CAY10465 is highly selective for AhR and demonstrates no significant activity at the estrogen receptor, even at concentrations up to 100 µM.[2][3][4]
Signaling Pathway Diagram
Caption: CAY10465 activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
The Prostaglandin EP2 Receptor: A Distinct Pathway
To ensure clarity for researchers, it is useful to contrast the AhR pathway with the Prostaglandin E2 (PGE2) receptor EP2 subtype pathway. The search for selective EP2 antagonists is a major area of research, particularly for treating inflammation-associated conditions and neuroinflammation.[5][6][7]
-
EP2 Receptor Function: The EP2 receptor is a G-protein coupled receptor (GPCR) that, when activated by its ligand PGE2, couples to the Gαs protein.[8][9][10]
-
Downstream Signaling: This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8][9] Elevated cAMP then activates downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[5][10][11]
-
Therapeutic Interest: This pathway is implicated in cancer, immunity, and neurodegenerative diseases, making the development of selective EP2 antagonists a significant therapeutic goal.[6][8][12]
The mechanism of a selective EP2 antagonist is fundamentally different from that of CAY10465. An EP2 antagonist would block the PGE2-induced cAMP signaling cascade, whereas CAY10465 activates the unrelated AhR transcription factor pathway.
Experimental Protocol: In Vitro Assessment of CAY10465-Induced Cytotoxicity
A foundational experiment for any new compound is to determine its effect on cell viability. The following protocol provides a validated workflow for assessing the cytotoxicity of CAY10465 using a common luminescence-based cell viability assay.
Objective: To determine the concentration-dependent effect of CAY10465 on the viability of a relevant cell line (e.g., HepG2 human liver cancer cells).
Materials:
-
CAY10465 powder
-
Anhydrous DMSO
-
Appropriate cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Sterile, opaque-walled 96-well microplates
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of CAY10465 (e.g., 30 mM) in anhydrous DMSO.
-
Create serial dilutions from this stock in cell culture medium to prepare working concentrations. Ensure the final DMSO concentration in the assay wells is non-toxic (typically ≤ 0.5%).[13]
-
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Remove the old medium from the wells.
-
Add 100 µL of the prepared CAY10465 working solutions (or vehicle control) to the appropriate wells. Include wells with medium only (no cells) for background measurement.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the luminescent assay reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL).[13]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[13]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (100% viability).
-
Plot the percentage of cell viability against the log of the CAY10465 concentration to generate a dose-response curve and calculate the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro cell viability and cytotoxicity assay.
References
-
Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review). (2018). Spandidos Publications. [Link]
-
Jiang, J., & Dingledine, R. (2013). Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection. Trends in Pharmacological Sciences. [Link]
-
Marc-Antoine, C., & Tretter, T. (2013). EP2 receptor signaling pathways regulate classical activation of microglia. Journal of Biological Chemistry. [Link]
-
O'Hayre, M., et al. (2017). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Pharmacology. [Link]
-
EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia. (2013). Journal of Biological Chemistry. [Link]
-
Jiang, J., et al. (2021). Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Development of second generation EP2 antagonists with high selectivity. (2014). Bioorganic & Medicinal Chemistry Letters. [Link]
-
EP2 Antagonists (2011-2021): A Decade's Journey from Discovery to Therapeutics. (2021). ACS Pharmacology & Translational Science. [Link]
-
Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists. (2022). Journal of Medicinal Chemistry. [Link]
-
Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems. (2012). British Journal of Pharmacology. [Link]
-
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). MDPI. [Link]
-
Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. CAY 10465 | AhR | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent, selective, water soluble, brain-permeable EP2 receptor antagonist for use in central nervous system disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2 Antagonists (2011-2021): A Decade's Journey from Discovery to Therapeutics. | Semantic Scholar [semanticscholar.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 10. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
